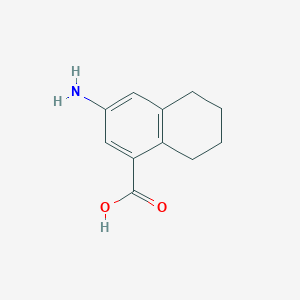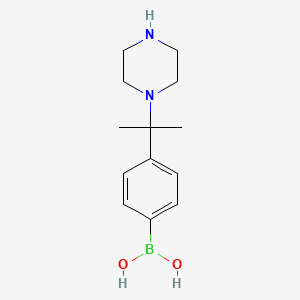
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is a boronic acid derivative that features a piperazine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The incorporation of a piperazine moiety enhances the compound’s potential for biological activity, making it a valuable target for medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a ketone or aldehyde.
Boronic Acid Introduction: The phenylboronic acid moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This step requires a boronic acid or boronate ester and an aryl halide as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of piperazine, formaldehyde, and the appropriate aryl halide.
Reaction Optimization: Scaling up the Mannich reaction and Suzuki-Miyaura coupling under optimized conditions to ensure high yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The piperazine ring can undergo reduction reactions to form secondary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Secondary Amines: Resulting from the reduction of the piperazine ring.
Substituted Boronic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety and boronic acid group, known for its antibacterial activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: A derivative with antidepressant-like effects.
Uniqueness
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a piperazine ring, which imparts both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21BN2O2 |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
[4-(2-piperazin-1-ylpropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(6-4-11)14(17)18/h3-6,15,17-18H,7-10H2,1-2H3 |
InChI Key |
TUEMIVYITKBZIH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)N2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


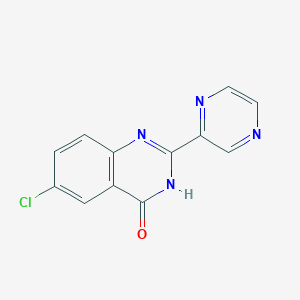
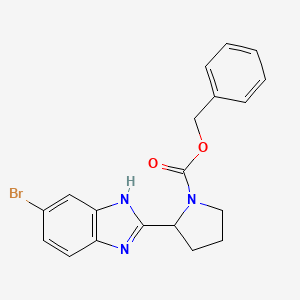
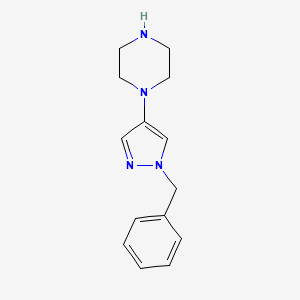
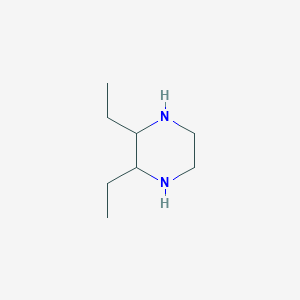
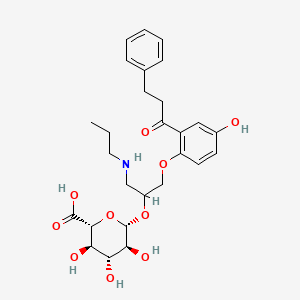
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
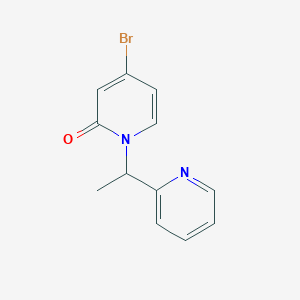
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)

![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
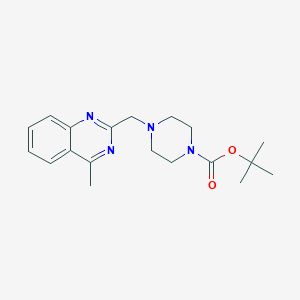
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
